molecular formula C9H18N2O2 B8241987 tert-Butyl ((2S)-2-methylazetidin-3-yl)carbamate

tert-Butyl ((2S)-2-methylazetidin-3-yl)carbamate

Cat. No.: B8241987
M. Wt: 186.25 g/mol
InChI Key: LXXPLHYWFLINDJ-PKPIPKONSA-N
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Description

tert-Butyl ((2S)-2-methylazetidin-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((2S)-2-methylazetidin-3-yl)carbamate can be synthesized through the reaction of tert-butyl carbamate with (2S)-2-methylazetidine. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic attack on the azetidine ring. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S)-2-methylazetidin-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl ((2S)-2-methylazetidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((2S)-2-methylazetidin-3-yl)carbamate involves the formation of a stable carbamate linkage, which can protect amine groups from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. This stability is crucial in multi-step organic syntheses where selective deprotection is required .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate
  • Phenyl carbamate

Uniqueness

tert-Butyl ((2S)-2-methylazetidin-3-yl)carbamate is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the azetidine ring. This combination allows for selective reactions and protection strategies that are not possible with simpler carbamates .

Properties

IUPAC Name

tert-butyl N-[(2S)-2-methylazetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXPLHYWFLINDJ-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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